molecular formula C11H14BrNOS B4781286 1-AZEPANYL(4-BROMO-2-THIENYL)METHANONE

1-AZEPANYL(4-BROMO-2-THIENYL)METHANONE

Cat. No.: B4781286
M. Wt: 288.21 g/mol
InChI Key: HKIPVNHGULJPIF-UHFFFAOYSA-N
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Description

1-Azepanyl(4-bromo-2-thienyl)methanone is a synthetic organic compound belonging to the azepanyl methanone family, characterized by a seven-membered azepane ring conjugated with a substituted thiophene moiety. The compound features a 4-bromo-2-thienyl group, where the bromine atom introduces electron-withdrawing effects, and the thiophene ring contributes aromaticity with sulfur-mediated electronic properties.

Properties

IUPAC Name

azepan-1-yl-(4-bromothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c12-9-7-10(15-8-9)11(14)13-5-3-1-2-4-6-13/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIPVNHGULJPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azepanyl(4-bromo-2-thienyl)methanone typically involves the reaction of azepane with 4-bromo-2-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl(4-bromo-2-thienyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Azepanyl(4-bromo-2-thienyl)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-azepanyl(4-bromo-2-thienyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thienyl group may interact with aromatic residues in the active site of an enzyme, while the azepane ring provides steric hindrance, influencing the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Azepanyl Methanone Derivatives

Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS RN Notable Properties
1-Azepanyl(4-piperidinyl)methanone 4-Piperidinyl C₁₂H₂₂N₂O 210.31 86542-89-4 mp 41–47°C; used in reagent catalogs
1-Azepanyl(2-chloro-3-pyridinyl)methanone 2-Chloro-3-pyridinyl C₁₁H₁₃ClN₂O 240.69 438467-27-7 Supplier-listed for pesticide testing
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone Phenylsulfonyl-piperidinyl C₁₈H₂₆N₂O₃S 350.48 478041-48-4 High molar mass; sulfonyl group enhances stability
Target Compound 4-Bromo-2-thienyl C₁₀H₁₃BrN₂OS 313.19 N/A Hypothesized higher lipophilicity due to bromine and thiophene

Key Observations :

  • Substituent Effects : The 4-bromo-2-thienyl group in the target compound contrasts with piperidinyl (electron-rich, nitrogen-containing) and chloro-pyridinyl (electron-deficient, halogenated) substituents. Bromine’s electronegativity and thiophene’s aromaticity may enhance binding to hydrophobic protein pockets compared to sulfonyl or piperidine groups .
  • Molecular Weight : The target compound’s estimated molar mass (313.19 g/mol) is intermediate between simpler analogs (e.g., 210.31 g/mol for the piperidinyl derivative) and bulkier sulfonyl-containing variants (350.48 g/mol) .
  • Thermal Properties : While the piperidinyl analog has a defined melting range (41–47°C), bromine’s polarizability in the target compound may lower its melting point relative to sulfonyl derivatives .

Crystallographic and Analytical Relevance

Structural characterization of similar compounds often employs crystallographic tools like the SHELX system, which refines small-molecule and macromolecular structures . For example, the piperidinyl derivative’s melting point and purity (97%) may correlate with crystallinity data derived from SHELX-refined models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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